Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene
Description
Historical Evolution of Half-Sandwich Ruthenium(II) Architectures
The concept of half-sandwich ruthenium complexes originated in the 1960s with the exploration of transition metal-arene interactions. Early studies focused on [(η⁶-arene)RuCl₂]ₙ systems, where the arene ligand provided a stabilizing π-backbone. The discovery of [(η⁶-C₆Me₆)RuCl₂]₂ (CAS RN: 67421-02-7) marked a milestone, as its dimeric structure revealed chloride-bridged Ru(II) centers flanked by hexamethylbenzene ligands. X-ray crystallography confirmed the piano-stool geometry, with the arene occupying a facial position and chlorides completing the octahedral coordination.
Pandey et al.’s 1999 analysis of [(μ-Cl)₃{Ru(η⁶-C₆Me₆)}₂][PF₆] demonstrated the structural adaptability of these complexes, where chloride ligands mediate intermetallic interactions. Subsequent work by Tocher and Walkinshaw in 1982 on [(μ-Cl)₃{Ru(η⁶-C₆Me₆)}₂][BPh₄]·CH₃OH highlighted the role of counterions in stabilizing dimeric forms. These foundational studies established dichlororuthenium-hexamethylbenzene systems as versatile precursors for catalytic and materials science applications.
Strategic Significance of Hexamethylbenzene Ligand Systems
Hexamethylbenzene (C₆Me₆) is distinguished by its steric bulk and strong electron-donating capacity. The six methyl groups induce a planar, rigid arene ring with enhanced π-donor properties compared to benzene, as evidenced by its ability to stabilize low oxidation states in ruthenium. In [(η⁶-C₆Me₆)RuCl₂]₂, the ligand’s symmetry simplifies NMR spectra, facilitating mechanistic studies of ligand substitution reactions.
The ligand’s hapticity adapts to metal oxidation states: in [Ru(η⁶-C₆Me₆)₂]²⁺, both arenes bind in η⁶ mode, whereas reduction yields [Ru(η⁴-C₆Me₆)(η⁶-C₆Me₆)], preserving 18-electron configurations. This flexibility enables redox-switchable catalysis, a feature exploited in hydrogenation and transfer hydrogenation reactions.
Table 1: Electronic and Steric Properties of Hexamethylbenzene vs. Benzene in Ru Complexes
| Property | Hexamethylbenzene | Benzene |
|---|---|---|
| π-Donor Strength | High | Moderate |
| Steric Bulk (Tolman Cone Angle) | 160° | 120° |
| Hapticity Flexibility | η⁴ ↔ η⁶ | η⁶ only |
Role of Dichlorido Coordination in Stabilizing Piano-Stool Geometries
The dichlorido ligands in [(η⁶-C₆Me₆)RuCl₂]₂ serve dual roles: (1) as bridging units in dimeric forms and (2) as labile sites for substitution reactions. Crystallographic data reveal Ru–Cl bond lengths of 2.38–2.42 Å and Cl–Ru–Cl angles of 87–89°, consistent with pseudo-octahedral geometry. The chloride ligands’ trans influence weakens the Ru–arene bond, enhancing susceptibility to arene loss under thermal stress.
In monomeric derivatives like [(η⁶-C₆Me₆)RuCl₂(L)] (L = phosphine, NHC), dichlorido ligands maintain structural integrity while allowing ligand exchange. For example, hydrolysis in aqueous media generates [(η⁶-C₆Me₆)Ru(H₂O)Cl]⁺, a key intermediate in catalytic cycles. The balance between kinetic inertness and lability is critical for applications in asymmetric catalysis, where chirality at Ru is preserved through rigid dichlorido coordination.
Table 2: Structural Parameters of [(η⁶-C₆Me₆)RuCl₂]₂ from X-ray Studies
| Parameter | Value | Source |
|---|---|---|
| Ru–Cl (bridging) | 2.40 Å | |
| Ru–Cl (terminal) | 2.38 Å | |
| Ru–C(arene) | 2.18–2.22 Å | |
| Cl–Ru–Cl Angle | 88.5° |
Properties
IUPAC Name |
dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18.4ClH.2Ru/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIEWAYDUQTTQ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl4Ru2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67421-02-7 | |
| Record name | Dichlorohexamethylbenzene ruthenium(II) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene can be synthesized through the reaction of ruthenium trichloride with 1,2,3,4,5,6-hexamethylbenzene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Reaction with Terminal Alkynes and Methanol
The dimer reacts with terminal alkynes (e.g., , , ) in the presence of and methanol to form methoxycarbene complexes . The general reaction pathway is:
| Ligand (L) | Alkyne (R) | Product | Characterization Methods |
|---|---|---|---|
| NMR, IR, MS | |||
| NMR, IR, X-ray | |||
| NMR, IR |
Key Findings :
-
The reaction proceeds via alkyne insertion into the bond, followed by methanol addition .
-
Electrochemical studies reveal redox dissymmetry: Ru–ferrocenyl phosphine moieties undergo sequential oxidation (, ), while carbene-bound ferrocenyl groups remain isolated .
Reduction Reactions
The dimer undergoes reduction to form zero-valent ruthenium complexes :
Reduction Pathways :
-
Alkali Metal Reduction : Sodium in liquid ammonia reduces to , yielding fluxional bis(hexamethylbenzene)ruthenium(0) .
Structural Insights :
-
Zero-valent complexes exhibit fluxional behavior in solution, with dynamic hapticity changes () observed via variable-temperature NMR .
Cyclohexadienyl Formation :
Reaction with in diethyl ether yields -cyclohexadienyl derivatives:
Electrochemical Behavior
The redox properties of methoxycarbene derivatives were studied via cyclic voltammetry :
| Complex | Oxidation Potential (V vs. SCE) | Redox Process |
|---|---|---|
| +0.52 (), +1.10 () | Sequential oxidation | |
| +0.58 (), +1.15 () | Independent redox centers |
Scientific Research Applications
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene has several scientific research applications:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential in creating advanced materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in cancer treatment due to its ability to interact with biological molecules.
Biological Studies: The compound is used to study the interactions between metal complexes and biological systems, providing insights into metalloprotein functions.
Mechanism of Action
The mechanism of action of Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene involves its ability to coordinate with various ligands and substrates. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The hexamethylbenzene ligand provides stability and influences the electronic properties of the complex. Molecular targets include enzymes and proteins, where the compound can inhibit or modify their activity through coordination or redox mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dichlororuthenium;benzene: Similar structure but with benzene instead of hexamethylbenzene.
Dichlororuthenium;cyclopentadienyl: Contains cyclopentadienyl ligands instead of hexamethylbenzene.
Dichlororuthenium;triphenylphosphine: Features triphenylphosphine ligands.
Uniqueness
Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene is unique due to the presence of the hexamethylbenzene ligand, which provides increased steric bulk and electron-donating properties. This influences the reactivity and stability of the complex, making it distinct from other ruthenium complexes with different ligands.
Biological Activity
Dichlororuthenium; 1,2,3,4,5,6-hexamethylbenzene is a complex of ruthenium that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article synthesizes findings from various studies to highlight the compound's biological activity, mechanisms of action, and therapeutic potential.
Overview of Ruthenium Complexes
Ruthenium complexes are increasingly recognized for their anticancer properties. They often exhibit lower toxicity compared to traditional platinum-based chemotherapeutics like cisplatin. The unique redox properties of ruthenium allow these complexes to selectively target tumor cells while minimizing damage to healthy tissues .
The biological activity of dichlororuthenium complexes is thought to involve several mechanisms:
- Redox Activation : Ruthenium(III) complexes can be reduced to more reactive Ru(II) species in the hypoxic environments typical of tumors. This reduction enhances their cytotoxicity selectively towards cancer cells .
- Iron Mimicry : Ruthenium can mimic iron in its biological interactions, allowing it to bind effectively to transferrin receptors that are overexpressed in many tumors .
- DNA Interaction : Ruthenium complexes can interact with DNA and proteins, leading to cellular damage and apoptosis in cancer cells .
Antitumor Efficacy
Research has shown that dichlororuthenium complexes exhibit significant antitumor activity across various cancer types. A summary of findings is presented in the table below:
Case Studies and Research Findings
- Preclinical Studies : In a study by Weiss et al. (2014), dichlororuthenium demonstrated a marked reduction in tumor growth in models of ovarian and colorectal cancers. The compound's ability to target hypoxic tumor environments was particularly noted as a beneficial feature .
- Combination Therapies : Recent research indicates that dichlororuthenium can be effectively combined with other chemotherapeutic agents like paclitaxel. This combination significantly enhances both antitumor and antimetastatic activities, suggesting potential for improved treatment regimens .
- Biodistribution Studies : Biodistribution studies using radio-labeled dichlororuthenium have shown rapid clearance from the bloodstream and organs through renal excretion, indicating a favorable pharmacokinetic profile for therapeutic use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing dichlororuthenium complexes with 1,2,3,4,5,6-hexamethylbenzene (HMB)?
- Methodological Answer : The synthesis typically involves reacting RuCl₃·nH₂O with HMB under inert conditions. Ligand exchange reactions using precursors like [(p-cymene)RuCl₂]₂ are common, where HMB displaces the cymene ligand. Grubbs-type catalyst synthesis (e.g., benzylidene-bis(tricyclohexylphosphino)-dichlororuthenium) provides insights into stabilizing Ru centers with bulky aromatic ligands . Purification often employs recrystallization from dichloromethane/hexane mixtures.
Q. How can X-ray crystallography and NMR spectroscopy characterize the structure of Ru-HMB complexes?
- Methodological Answer : X-ray diffraction confirms the η⁶-coordination of HMB to Ru, with bond distances (~2.15 Å for Ru-C) and Cl⁻ ligands in a pseudo-octahedral geometry. For NMR, ¹H signals for methyl groups in HMB typically deshield to ~2.1 ppm (vs. 1.9 ppm in free HMB) due to metal coordination. ¹³C NMR shows downfield shifts for ipso-C atoms (~130 ppm) .
Q. What are the common catalytic applications of dichlororuthenium-HMB complexes?
- Methodological Answer : These complexes are precursors for transfer hydrogenation and C–H activation. For example, [Ru(HMB)Cl₂]₂ catalyzes the dehydrogenation of alcohols to ketones under mild conditions. Reaction optimization requires monitoring by GC-MS and adjusting ligand-to-metal ratios to suppress dimer dissociation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic structure and bonding in Ru-HMB complexes?
- Methodological Answer : B3LYP/6-311++G(2df,2p) calculations reveal hyperconjugative effects from HMB’s methyl groups, enhancing π-backbonding to Ru. Charge decomposition analysis (CDA) shows ~0.3 e⁻ transfer from HMB to Ru. TD-DFT predicts UV-Vis absorption bands at 555 nm (λmax in DMF), consistent with experimental data .
Q. What experimental and theoretical approaches resolve contradictions in reported catalytic activities of Ru-HMB complexes?
- Methodological Answer : Discrepancies in turnover numbers (TONs) arise from solvent polarity (e.g., DMF vs. THF) and trace O₂. Controlled experiments under strict anaerobic conditions, paired with cyclic voltammetry (E₁/₂ ≈ −0.5 V vs. Ag/AgCl), identify Ru(II)/Ru(III) redox couples as activity modulators. Kinetic isotope effects (KIE > 3) confirm C–H cleavage as rate-limiting .
Q. How do non-covalent interactions (e.g., π-hydrogen bonding) influence the stability of Ru-HMB complexes in solution?
- Methodological Answer : FT-IR studies of O–H stretching shifts (Δν ~ −150 cm⁻¹) in phenol-HMB adducts indicate strong π-hydrogen bonding. Computational models (B3LYP) show methyl hyperconjugation in HMB increases electron density on the aromatic ring, enhancing interaction strength by ~5 kcal/mol compared to benzene .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
